

An In-Depth Technical Guide to 4-Bromo-2-methylbenzo[d]thiazole

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Compound of Interest

Compound Name: 4-Bromo-2-methylbenzo[d]thiazole

CAS No.: 112146-10-8

Cat. No.: B569329

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Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-methylbenzo[d]thiazole**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The benzothiazole core is a privileged structure found in numerous biologically active compounds and functional materials.^{[1][2]} The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position imparts unique reactivity, making this compound a versatile precursor for constructing complex molecular architectures.^[1] This document details its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, it explores its utility in the development of novel therapeutic agents, supported by detailed experimental protocols and visual workflows to empower researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

4-Bromo-2-methylbenzo[d]thiazole (CAS No: 112146-10-8) is a stable, high-purity intermediate essential for research and development.^{[1][3]} Its core structure consists of a

benzene ring fused to a thiazole ring, a feature common to many bioactive molecules.[1][4]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Source
CAS Number	112146-10-8	[3]
Molecular Formula	C ₈ H ₆ BrNS	[1][3]
Molecular Weight	228.11 g/mol	[3]
Appearance	Off-white to light yellow solid	Generic MSDS
Purity	Typically ≥98%	[3]
Storage	Store at room temperature	[3]

Spectroscopic Signature

The structural identity of **4-Bromo-2-methylbenzo[d]thiazole** is unequivocally confirmed by a combination of spectroscopic techniques. Understanding its characteristic spectral data is crucial for reaction monitoring and quality control.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will typically show signals corresponding to the aromatic protons on the benzene ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the bromine substituent and the fused thiazole ring. The methyl group protons will appear as a singlet, typically in the upfield region.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. Distinct signals will be observed for the methyl carbon, the carbons of the benzothiazole core, and the carbon atom bearing the bromine, which will be influenced by the halogen's electronegativity.
- MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern

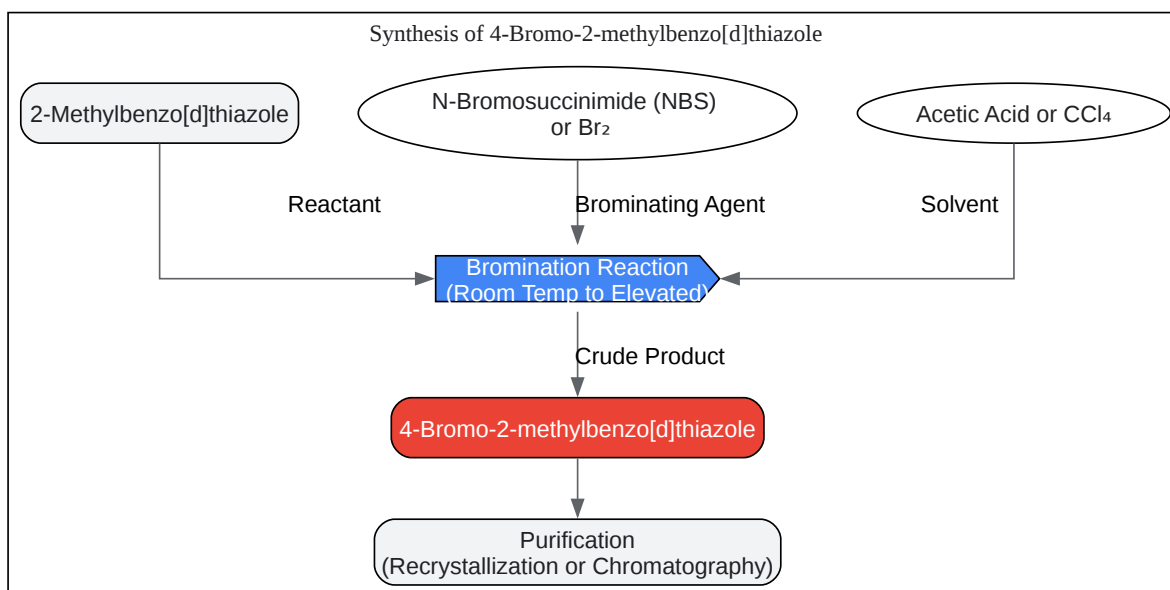
(^{19}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ($M+$ and $M+2$) of nearly equal intensity.

- IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-Br stretching.

Synthesis and Purification

The synthesis of **4-Bromo-2-methylbenzo[d]thiazole** can be achieved through several routes. A common laboratory-scale method involves the cyclization of a suitably substituted aminothiophenol with an acetylating agent, followed by bromination.^[1] The choice of brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, and the reaction conditions are critical for achieving high regioselectivity and yield.^{[1][5]}

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of **4-Bromo-2-methylbenzo[d]thiazole**.

Detailed Experimental Protocol: Bromination of 2-Methylbenzo[d]thiazole

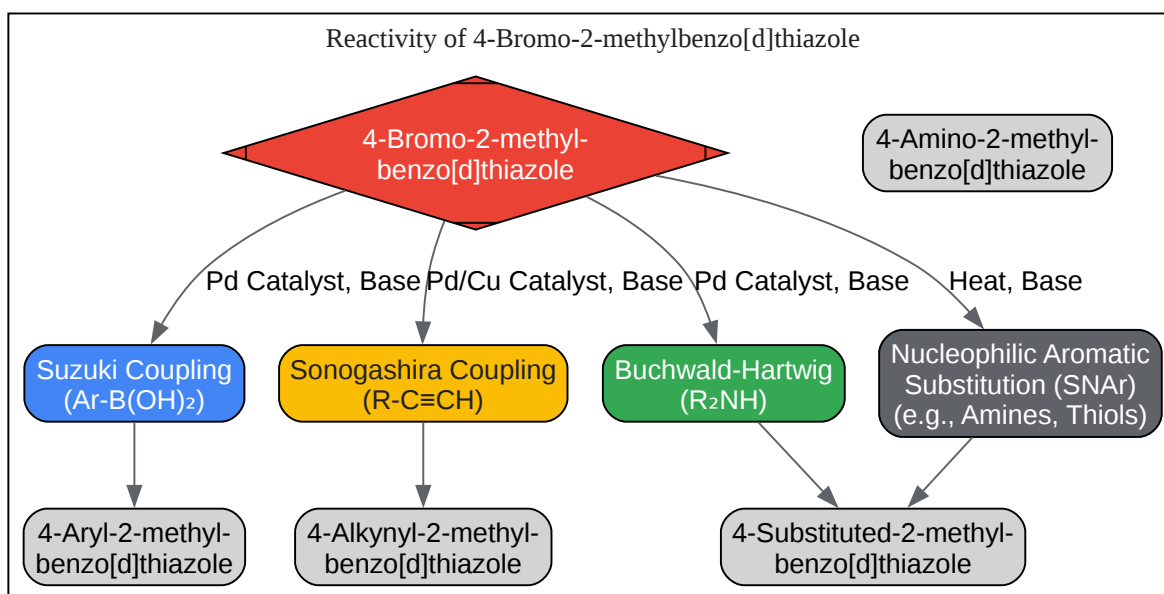
This protocol describes a representative procedure for the synthesis of **4-Bromo-2-methylbenzo[d]thiazole**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzo[d]thiazole (1 equivalent) in a suitable solvent such as glacial acetic acid.
- **Reagent Addition:** Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature. The reaction is mildly exothermic.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker containing ice-water. The crude product will precipitate out of the solution.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and succinimide.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **4-Bromo-2-methylbenzo[d]thiazole**.^[6]
- **Characterization:** Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.

Chemical Reactivity and Strategic Applications

The reactivity of **4-Bromo-2-methylbenzo[d]thiazole** is dominated by the aryl bromide at the C4 position. This functional group serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.^{[6][7]}

Reactivity Map



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Caption: Key synthetic transformations of **4-Bromo-2-methylbenzo[d]thiazole**.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

- **Suzuki-Miyaura Coupling:** This reaction is a powerful method for forming C-C bonds by coupling with boronic acids or their esters.^{[6][8]} It is widely used to introduce aryl or heteroaryl substituents, allowing for the exploration of structure-activity relationships (SAR).^[1] A typical catalyst system involves a palladium(0) source like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄.^{[8][9]}
- **Sonogashira Coupling:** This reaction enables the synthesis of alkynylated benzothiazoles by coupling with terminal alkynes. It typically employs a dual catalyst system of palladium and

copper.

- Buchwald-Hartwig Amination: This reaction is crucial for synthesizing aniline derivatives by forming C-N bonds with various amines. This is particularly important in medicinal chemistry as the amino group can serve as a key pharmacophore or a point for further functionalization.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of **4-Bromo-2-methylbenzo[d]thiazole** with an arylboronic acid.

- Reaction Setup: To an oven-dried reaction vessel, add **4-Bromo-2-methylbenzo[d]thiazole** (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).
- Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water.
- Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal it.
- Heating: Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methylbenzo[d]thiazole.^[6]

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.^{[2][4]} **4-Bromo-2-methylbenzo[d]thiazole** is a

key starting material for synthesizing derivatives with potential therapeutic applications, including:

- **Anticancer Agents:** Many benzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.^{[1][10]} The ability to easily diversify the 4-position allows for the fine-tuning of activity and selectivity, for instance, in the development of kinase inhibitors.^[1]
- **Antimicrobial Agents:** The thiazole ring is a component of several antimicrobial drugs.^{[1][10]} Derivatives synthesized from **4-Bromo-2-methylbenzo[d]thiazole** have shown promising broad-spectrum antimicrobial activity.^[1]
- **Enzyme Inhibitors:** The structural features of the benzothiazole ring allow it to interact with the active sites of various enzymes, making it a valuable core for designing specific inhibitors.^[1]

Safety and Handling

4-Bromo-2-methylbenzo[d]thiazole should be handled in a well-ventilated fume hood by qualified professionals wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.^[11] For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

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